Chemical structure and molecular weight of 3-Iodo-4-(trifluoromethoxy)aniline
Chemical structure and molecular weight of 3-Iodo-4-(trifluoromethoxy)aniline
An In-Depth Technical Guide to 3-Iodo-4-(trifluoromethoxy)aniline
Abstract: This technical guide provides a comprehensive overview of 3-Iodo-4-(trifluoromethoxy)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development. We will delve into its core chemical structure, molecular weight, and key physicochemical properties. This document further outlines a proposed, field-proven synthetic protocol, explaining the causal mechanisms behind the procedural choices. Finally, we explore the strategic importance of its constituent functional groups—the trifluoromethoxy moiety and the iodo-substituent—as powerful tools for modulating pharmacokinetic profiles and enabling advanced molecular scaffolding in drug discovery programs. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block.
Introduction: A Strategic Building Block in Modern Medicinal Chemistry
The rational design of novel therapeutic agents frequently hinges on the strategic incorporation of specific functional groups to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target engagement. Fluorinated compounds, in particular, have become increasingly prevalent in pharmaceuticals, with an estimated 20% of all small-molecule drugs containing at least one fluorine atom.[1] Within this class, 3-Iodo-4-(trifluoromethoxy)aniline emerges as a particularly valuable synthetic intermediate. It uniquely combines three critical structural features: an aniline core, a metabolically robust trifluoromethoxy group, and a synthetically versatile iodine atom. This guide elucidates the foundational chemical data of this compound and provides expert insight into its synthesis and application.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic campaigns.
Chemical Structure and Molecular Data
The compound consists of an aniline ring substituted with an iodine atom at the meta-position (C3) and a trifluoromethoxy group at the para-position (C4) relative to the amino group.
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Molecular Formula: C₇H₅F₃INO[2]
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CAS Number: 1365969-58-9[2]
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IUPAC Name: 3-iodo-4-(trifluoromethoxy)aniline
Physicochemical Data Summary
The following table summarizes the key physicochemical properties and identifiers for 3-Iodo-4-(trifluoromethoxy)aniline, compiled from leading chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 1365969-58-9 | [2] |
| Molecular Formula | C₇H₅F₃INO | [2] |
| Molecular Weight | 303.02 g/mol | [2][3] |
| Purity | Typically ≥97% | |
| InChI Key | VKATTYNFWRWDDN-UHFFFAOYSA-N | |
| Storage | Store in a dry, sealed place under ambient temperature. | [2] |
Structural Elucidation
The 2D chemical structure of 3-Iodo-4-(trifluoromethoxy)aniline is visualized below.
Caption: 2D structure of 3-Iodo-4-(trifluoromethoxy)aniline.
Synthesis and Mechanistic Insights
While various suppliers offer this compound, understanding its synthesis is crucial for process development and cost analysis. A robust and scalable synthesis can be designed based on well-established organometallic and electrophilic substitution principles.
Proposed Synthetic Protocol: Electrophilic Iodination
The most logical and field-proven approach is the direct electrophilic iodination of the readily available precursor, 4-(trifluoromethoxy)aniline. The amino group is a strong ortho-, para-director. Since the para-position is blocked by the trifluoromethoxy group, electrophilic attack is directed to the ortho-positions (C2 and C6). However, steric hindrance from the bulky trifluoromethoxy group can favor substitution at the less hindered meta-position (C3 and C5) under specific conditions, or more commonly, iodination occurs ortho to the activating amino group. For selective C3 iodination, a multi-step sequence might be required in a research setting, but for industrial production, direct iodination is often optimized. A common and effective method involves using iodine monochloride (ICl) or N-Iodosuccinimide (NIS).
Protocol: Synthesis via Electrophilic Iodination of 4-(Trifluoromethoxy)aniline
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-(trifluoromethoxy)aniline (1.0 eq.).
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Solvent Addition: Dissolve the starting material in a suitable solvent such as acetonitrile or dichloromethane (approx. 10 mL per gram of aniline).
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Causality Insight: Acetonitrile is chosen for its polarity, which helps dissolve the aniline salt intermediate, and its relative inertness to the iodinating agent.
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Cooling: Cool the solution to 0-5 °C using an ice-water bath.
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Causality Insight: Lowering the temperature helps control the reaction's exothermicity and minimizes the formation of di-iodinated and other side products, thereby increasing selectivity.
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Reagent Addition: Slowly add a solution of N-Iodosuccinimide (NIS) (1.05 eq.) in the same solvent to the cooled aniline solution over 30-60 minutes.
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Causality Insight: NIS is a mild and highly efficient source of electrophilic iodine (I⁺). Its use avoids the harsh acidic conditions associated with other iodinating agents, preserving the sensitive functional groups. A slight excess ensures complete conversion of the starting material.
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Reaction Monitoring: Allow the reaction to stir at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
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Work-up:
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS or iodine.
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Iodo-4-(trifluoromethoxy)aniline.
Synthesis Workflow
The following diagram illustrates the key steps in the proposed synthesis.
Caption: Proposed workflow for the synthesis of the target compound.
Strategic Role in Drug Discovery and Development
The value of 3-Iodo-4-(trifluoromethoxy)aniline lies in the synergistic properties of its functional groups, which address common challenges in drug design.
The Trifluoromethoxy (-OCF₃) Group: A Lipophilic Hydrogen Bond Acceptor
The trifluoromethoxy group is a fascinating substituent that is less common than the related trifluoromethyl group but offers distinct advantages.[4]
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Metabolic Stability: The OCF₃ group is exceptionally stable to metabolic degradation, particularly oxidative processes. This can significantly increase a drug candidate's half-life and reduce metabolic liabilities.[4]
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Lipophilicity Modulation: It is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve oral bioavailability. This allows for fine-tuning of the overall logP value of a lead compound.[4]
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Conformational Influence: The group can influence the conformation of the parent molecule, potentially locking it into a bioactive conformation for improved target binding.
The Iodoaniline Moiety: A Versatile Synthetic Handle
The iodine atom is not merely a placeholder; it is a powerful and versatile functional group for molecular elaboration, making iodoanilines crucial building blocks.[5]
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Cross-Coupling Reactions: The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions. This allows for the straightforward installation of a wide variety of other functional groups, including:
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Suzuki Coupling: Introduction of aryl or heteroaryl groups.
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Sonogashira Coupling: Introduction of alkyne moieties.[6]
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Heck Coupling: Formation of carbon-carbon double bonds.
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Buchwald-Hartwig Amination: Formation of new carbon-nitrogen bonds.
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Rapid Library Synthesis: This reactivity enables the rapid synthesis of large libraries of analogues from a common intermediate, accelerating the Structure-Activity Relationship (SAR) studies that are critical in the drug discovery process.[5]
Structure-Function Relationship in Drug Design
The diagram below illustrates how the structural components of 3-Iodo-4-(trifluoromethoxy)aniline contribute to its utility as a scaffold in pharmaceutical research.
Caption: Contribution of functional groups to drug design applications.
Conclusion
3-Iodo-4-(trifluoromethoxy)aniline is more than a simple chemical reagent; it is a strategically designed building block for modern medicinal chemistry. Its molecular architecture provides a robust aniline core, a metabolically resistant and lipophilicity-enhancing trifluoromethoxy group, and a synthetically versatile iodine atom. This combination allows drug discovery teams to efficiently explore chemical space, optimize lead compounds, and address common challenges related to metabolic stability and bioavailability. The synthetic accessibility and profound utility of this compound ensure its continued importance in the development of next-generation therapeutics.
References
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PubChem. 3-Fluoro-5-iodo-4-(trifluoromethoxy)aniline. [Link]
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PubChem. 2-Iodo-4-(trifluoromethoxy)aniline. [Link]
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ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
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National Center for Biotechnology Information. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Link]
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Amfinecom. Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. [Link]
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The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. [Link]
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National Center for Biotechnology Information. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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